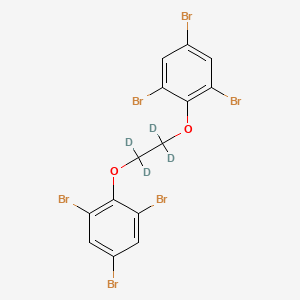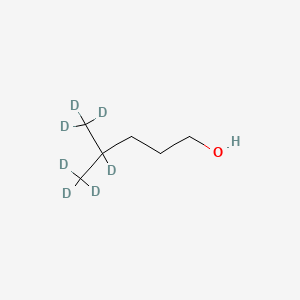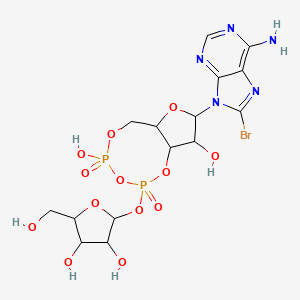
4'-Hydroxy Pyrimethanil-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Hydroxy Pyrimethanil-d4 is a stable isotope labelled metabolite of the pesticide Pyrimethanil . It has a molecular formula of C12H9D4N3O and a molecular weight of 219.28 .
Molecular Structure Analysis
The molecular structure of 4’-Hydroxy Pyrimethanil-d4 consists of 12 carbon atoms, 9 hydrogen atoms, 4 deuterium atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact arrangement of these atoms forms the unique structure of the compound.Physical And Chemical Properties Analysis
4’-Hydroxy Pyrimethanil-d4 is a neat, white to off-white solid . It has a molecular weight of 219.28 and a molecular formula of C12H9D4N3O .Aplicaciones Científicas De Investigación
Magnetic and Optical Properties in Lanthanide Clusters
A study by Alexandropoulos et al. (2011) highlights the use of hydroxymethylpyridine in 4f metal chemistry, leading to the formation of Ln(III)(9) clusters with unique topologies. These clusters exhibit dual physical properties, with the Dy(III) member showing single-molecule magnetism behavior and the Eu(III) analogue demonstrating intense red photoluminescence (Alexandropoulos et al., 2011).
Biomarker Quantitation in Smokers
Jing et al. (2014) developed a sensitive and reproducible assay for detecting and quantitating urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid. This biomarker is crucial for understanding the metabolic activation of tobacco-specific lung carcinogens in smokers (Jing et al., 2014).
Fluorescence Properties in Lanthanide Complexes
Research by Rui-ren et al. (2006) delved into synthesizing Eu(III) and Tb(III) complexes with novel pyridine dicarboxylic acid derivatives, exploring their fluorescence properties. The study found that certain groups in the pyridine position could influence the fluorescence intensity of these complexes (Rui-ren et al., 2006).
Degradation of Pyrimethanil in Soil
Vanni et al. (2006) conducted a study to understand the degradation of pyrimethanil in soil, focusing on the influence of light, oxygen, and microbial activity. This research is crucial in comprehending the environmental impact of pyrimethanil (Vanni et al., 2006).
Metal Chelators with Medicinal Applications
Yan and Cohen (2007) developed an efficient pathway for preparing 5-amido-3-hydroxy-4-pyrone derivatives, evaluated as inhibitors of matrix metalloproteinases. These compounds are significant in medicinal chemistry due to their metal chelating properties (Yan & Cohen, 2007).
Fungicide Residues and Metabolites in Wine
Castro et al. (2020) investigated the presence of anilinopyrimidine fungicides and suspected metabolites in wine samples. This study is relevant for understanding the safety and quality of wines with respect to chemical residues (Castro et al., 2020).
Photoluminescent Properties of Coordination Polymers
A study by Rodrigues et al. (2008) focused on the synthesis and characterization of a lanthanide-organic framework, highlighting its photoluminescent properties. Such research is vital for the development of new materials with specific optical characteristics (Rodrigues et al., 2008).
Direcciones Futuras
The future directions of 4’-Hydroxy Pyrimethanil-d4 could involve its use in various research fields. For instance, stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . Additionally, stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .
Propiedades
Número CAS |
1794897-91-8 |
|---|---|
Nombre del producto |
4'-Hydroxy Pyrimethanil-d4 |
Fórmula molecular |
C12H13N3O |
Peso molecular |
219.28 |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-[(4,6-dimethylpyrimidin-2-yl)amino]phenol |
InChI |
InChI=1S/C12H13N3O/c1-8-7-9(2)14-12(13-8)15-10-3-5-11(16)6-4-10/h3-7,16H,1-2H3,(H,13,14,15)/i3D,4D,5D,6D |
Clave InChI |
NUWWAHKTVOVTNC-LNFUJOGGSA-N |
SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)O)C |
Sinónimos |
2-(4-Hydroxyanilino)-4,6-dimethylpyrimidine-d4; 4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol-d4; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)




![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)

![1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol](/img/structure/B587383.png)
![tert-butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane](/img/structure/B587384.png)

![[4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromen-2-yl]methanol](/img/structure/B587387.png)
![6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride](/img/structure/B587391.png)